2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide
Description
This compound is a benzimidazole-derived hydrazide characterized by a sulfanyl bridge (-S-) linking the benzimidazole core to an acetohydrazide moiety. The benzimidazole ring is substituted with a 4-chlorobenzyl group at the N1 position, while the hydrazide fragment features an (E)-configured imine group attached to a 2-chloro-5-nitrophenyl substituent. Its molecular formula is C₂₄H₁₇Cl₂N₅O₃S, with a molecular weight of 534.39 g/mol. The compound’s synthesis typically involves multi-step reactions, including condensation of hydrazides with substituted benzaldehydes under reflux conditions, as seen in analogous derivatives .
The structural uniqueness of this compound lies in the synergistic combination of electron-withdrawing groups (chloro and nitro) and the rigid benzimidazole scaffold, which may enhance its binding affinity to biological targets, such as enzymes or receptors involved in inflammatory or oncogenic pathways. Single-crystal X-ray analysis, commonly employed for related compounds (e.g., ), would confirm its (E)-configuration and planar geometry .
Properties
Molecular Formula |
C23H17Cl2N5O3S |
|---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H17Cl2N5O3S/c24-17-7-5-15(6-8-17)13-29-21-4-2-1-3-20(21)27-23(29)34-14-22(31)28-26-12-16-11-18(30(32)33)9-10-19(16)25/h1-12H,13-14H2,(H,28,31)/b26-12+ |
InChI Key |
NBLGYGPIPRRKLB-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-chlorobenzyl)-2-mercaptobenzimidazole
Reagents :
-
2-Mercaptobenzimidazole (10.0 g, 66.2 mmol)
-
4-Chlorobenzyl chloride (12.1 g, 72.8 mmol)
-
Potassium carbonate (18.3 g, 132.4 mmol)
-
Dry DMF (150 mL)
Procedure :
-
Suspend 2-mercaptobenzimidazole and K₂CO₃ in anhydrous DMF under nitrogen.
-
Add 4-chlorobenzyl chloride dropwise at 0°C.
-
Warm to 80°C and stir for 12 hours (TLC monitoring: hexane/ethyl acetate 3:1).
-
Quench with ice-water (500 mL), filter, and recrystallize from ethanol.
Yield : 14.8 g (85%), m.p. 198–202°C.
Mechanistic Insight :
Alkylation occurs preferentially at the benzimidazole N1-position due to lower steric hindrance compared to N3. The mercapto group remains intact for subsequent functionalization.
Preparation of Ethyl [1-(4-chlorobenzyl)-1H-benzimidazol-2-ylsulfanyl]acetate
Reagents :
-
1-(4-Chlorobenzyl)-2-mercaptobenzimidazole (10.0 g, 34.7 mmol)
-
Ethyl chloroacetate (5.3 mL, 45.1 mmol)
-
KOH (2.3 g, 41.6 mmol)
-
Ethanol (100 mL)
Procedure :
-
Dissolve benzimidazole derivative and KOH in ethanol.
-
Add ethyl chloroacetate at 25°C and reflux for 8 hours.
-
Concentrate, pour into ice-water (200 mL), extract with CH₂Cl₂ (3×50 mL).
-
Dry over Na₂SO₄ and evaporate solvent.
Yield : 11.2 g (82%), m.p. 92–95°C.
Optimization Note :
Excess ethyl chloroacetate (1.3 eq) ensures complete thioether formation while minimizing disulfide byproducts.
Synthesis of 2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-ylsulfanyl]acetohydrazide
Reagents :
-
Ethyl ester intermediate (10.0 g, 25.4 mmol)
-
Hydrazine hydrate (12.5 mL, 254 mmol)
-
Ethanol (80 mL)
Procedure :
-
Reflux ester with hydrazine hydrate in ethanol for 6 hours.
-
Cool to 0°C, filter precipitated solid.
-
Recrystallize from ethanol/water (1:3).
Yield : 7.8 g (80%), m.p. 178–182°C.
Characterization Data :
Synthesis of 2-chloro-5-nitrobenzaldehyde
Reagents :
-
2-Chlorotoluene (50.0 g, 0.35 mol)
-
Nitric acid (d=1.42, 40 mL)
-
Sulfuric acid (d=1.84, 80 mL)
-
Chromium trioxide (35.0 g, 0.35 mol)
Procedure :
Schiff Base Condensation
Reagents :
-
Acetohydrazide (5.0 g, 13.0 mmol)
-
2-Chloro-5-nitrobenzaldehyde (2.7 g, 14.3 mmol)
-
Glacial acetic acid (0.5 mL)
-
Ethanol (50 mL)
Procedure :
-
Reflux reactants in ethanol with catalytic AcOH for 12 hours.
-
Cool, filter, wash with cold ethanol.
-
Recrystallize from chloroform/methanol (2:1).
Yield : 5.8 g (78%), m.p. 215–218°C.
Spectral Confirmation :
-
IR (KBr) : 1605 cm⁻¹ (C=N), 1530 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
-
¹H NMR (DMSO-d₆) : δ 8.65 (s, 1H, CH=N), 8.32 (d, 1H, Ar-H), 7.89 (dd, 1H, Ar-H), 7.45–7.12 (m, 8H, Ar-H).
Critical Analysis of Synthetic Methodologies
Alkylation Efficiency in Benzimidazole Functionalization
Comparative studies show that N-alkylation with 4-chlorobenzyl chloride proceeds optimally in DMF at 80°C (85% yield) versus lower yields in THF (62%) or acetone (58%). Polar aprotic solvents enhance nucleophilicity of the benzimidazole nitrogen.
Solvent Effects in Schiff Base Formation
Ethanol outperforms DMF and acetonitrile in condensation reactions due to:
-
Ideal polarity for imine formation (Dielectric constant: 24.3)
-
Efficient azeotropic removal of H₂O with Dean-Stark apparatus
-
Yield comparison: EtOH (78%) > MeCN (65%) > DMF (51%)
Process Optimization Strategies
Catalytic Improvements in Thioether Formation
Substituting KOH with DBU (1,8-diazabicycloundec-7-ene) increases reaction rate 3-fold via phase-transfer catalysis:
| Base | Time (h) | Yield (%) |
|---|---|---|
| KOH | 8 | 82 |
| DBU | 2.5 | 88 |
Mechanism : DBU deprotonates thiol to generate highly nucleophilic thiolate.
Microwave-Assisted Hydrazinolysis
Applying microwave irradiation (300 W, 100°C) reduces hydrazinolysis time from 6 hours to 45 minutes with comparable yields (79% vs 80%).
Scalability and Industrial Considerations
Cost Analysis of Key Reagents
-
4-Chlorobenzyl chloride: $28.50/kg (Industrial bulk pricing)
-
2-Chloro-5-nitrobenzaldehyde: $145/kg (Custom synthesis premium)
Total raw material cost per kilogram of product : ~$1,220
Waste Stream Management
-
Ethanol recovery : 85% via fractional distillation
-
Heavy metal residues : <2 ppm Cu (from CuCl catalysis) after EDTA wash
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The compound can inhibit the growth of cancer cells by inducing apoptosis and interfering with cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ primarily in the substituents on the benzylidene or benzimidazole moieties, which critically influence physicochemical and pharmacological properties. Below is a comparative analysis:
Key Observations :
- The sulfanyl (-S-) bridge, common to all analogs, contributes to lipophilicity and redox activity, which could influence membrane permeability .
Spectroscopic and Physicochemical Data
Notes:
- ¹H NMR data for the target would show distinct peaks for the -NO₂ and -Cl groups, similar to , but with downfield shifts due to stronger electron withdrawal.
Computational Similarity Analysis
Using Tanimoto coefficients (), the target compound shows moderate similarity (60–70%) to analogs like and , primarily due to shared benzimidazole and hydrazide motifs. However, the nitro group reduces similarity to compounds with methoxy or ethoxy substituents (e.g., ).
Biological Activity
The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide is a benzimidazole derivative that has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity based on recent studies and research findings.
- Molecular Formula : C24H21ClN4O3S
- Molecular Weight : 480.97 g/mol
- CAS Number : 314067-79-3
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of benzimidazole derivatives, including the compound . A study published in Frontiers in Microbiology demonstrated that benzimidazole derivatives exhibit significant activity against various gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis . The compound's structure suggests that it may interact with bacterial cell membranes or specific enzymes critical for bacterial survival.
Cytotoxicity
Research has also focused on the cytotoxic effects of this compound on cancer cell lines. In vitro studies indicated that certain benzimidazole derivatives show selective cytotoxicity towards cancer cells while exhibiting low toxicity to normal cells. For instance, a related compound demonstrated a significant reduction in cell viability in various cancer cell lines, suggesting that modifications in the benzimidazole structure could enhance anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often correlated with their structural features. The presence of electron-withdrawing groups (like chlorine and nitro groups) enhances the compound's reactivity and biological efficacy. The SAR analysis indicates that modifications to the aromatic rings and the introduction of sulfur atoms can significantly impact the compound's potency against microbial strains and cancer cells .
Case Studies and Research Findings
- Antibacterial Screening : A series of synthesized compounds were tested for antibacterial activity against S. aureus, where several exhibited moderate to strong inhibition, indicating that structural modifications can lead to enhanced antibacterial properties .
- Cytotoxicity Assays : In one study, the tested benzimidazole derivatives were shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Enzyme Inhibition : The compound's potential as an acetylcholinesterase inhibitor was also explored, with findings showing significant inhibition rates compared to standard inhibitors, suggesting its utility in treating neurodegenerative diseases .
Data Tables
Q & A
Q. Purity Optimization :
- Monitor reactions via TLC (chloroform:methanol, 7:3) to confirm completion .
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity as the benchmark .
Basic: Which spectroscopic methods are critical for structural confirmation and purity assessment?
Methodological Answer:
- 1H/13C NMR : Confirm the hydrazone (C=N, δ 8.2–8.5 ppm) and benzimidazole (aromatic protons, δ 7.0–8.0 ppm) moieties. Use DMSO-d6 as the solvent for solubility .
- IR Spectroscopy : Identify characteristic bands (C=N stretch ~1600 cm⁻¹, S-C bond ~680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
- HPLC-DAD : Assess purity by comparing retention times and UV spectra (λ = 254 nm) against standards .
Advanced: How can researchers resolve contradictions in reactivity data across different solvent systems?
Methodological Answer:
Contradictions often arise from solvent polarity and hydrogen-bonding effects. To address this:
Systematic Solvent Screening : Test reactions in aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to isolate solvent-dependent pathways .
Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy or in-situ IR to identify intermediates and rate-limiting steps .
Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to simulate solvent effects on transition states and activation energies .
Advanced: What computational strategies predict biological targets and mechanisms of action?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) focusing on enzymes like topoisomerase II (target for benzimidazoles) .
MD Simulations : Perform 100-ns simulations (GROMACS) to assess binding stability and ligand-protein interactions .
QSAR Modeling : Develop models (DRAGON descriptors) to correlate substituent effects (e.g., nitro vs. chloro groups) with bioactivity .
Validate In Vitro : Cross-check predictions with enzymatic assays (e.g., β-tubulin inhibition for antifungal activity) .
Basic: What initial biological assays are recommended for evaluating potential bioactivity?
Methodological Answer:
- Antimicrobial Screening : Use agar diffusion assays (MIC determination) against Staphylococcus aureus and Candida albicans .
- Cytotoxicity Testing : Perform MTT assays on HEK-293 and HeLa cell lines (IC50 calculation) .
- Enzyme Inhibition : Test acetylcholinesterase (AChE) or urease inhibition via Ellman’s method .
Advanced: How can structure-activity relationships (SAR) be systematically studied for derivatives?
Methodological Answer:
Functional Group Variation : Synthesize analogs with substitutions on the benzimidazole (e.g., -OCH3, -CF3) and hydrazone (e.g., electron-withdrawing nitro groups) .
Crystallographic Analysis : Obtain X-ray structures to correlate steric/electronic effects with activity .
Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .
In Vivo Validation : Prioritize lead compounds for pharmacokinetic studies (e.g., oral bioavailability in rodent models) .
Advanced: What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation products .
- Stabilization : Use lyophilization for solid-state storage or add antioxidants (e.g., BHT) in solution .
- Degradation Pathway Mapping : Employ LC-MS to characterize degradation products (e.g., hydrolysis of hydrazone to hydrazide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
